2-(3-Allyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-ethanol
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Overview
Description
2-(3-Allyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyl group, an imino group, and a benzoimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Allyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-ethanol typically involves multi-step organic reactions. One common method involves the reaction of 3-allyl-2-imino-2,3-dihydro-benzoimidazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the benzoimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(3-Allyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Allyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Allyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-2-imino-2,3-dihydro-benzoimidazole
- 2-(3-Allyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
Uniqueness
2-(3-Allyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
292639-51-1 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H15N3O/c1-2-7-14-10-5-3-4-6-11(10)15(8-9-16)12(14)13/h2-6,13,16H,1,7-9H2 |
InChI Key |
YRVJEGYSKMHTCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N(C1=N)CCO |
Origin of Product |
United States |
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